molecular formula C20H17F4N5O2S B4373419 N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4373419
M. Wt: 467.4 g/mol
InChI Key: VJSIVWMMKGDXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of fluorinated and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The final step often involves coupling reactions to attach the fluorophenoxy and thienopyrazole moieties under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, or covalent modifications. The trifluoromethyl and fluorophenoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of fluorinated and heterocyclic structures, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[1-[(3-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F4N5O2S/c1-10-16(11(2)29(26-10)9-31-13-6-4-5-12(21)7-13)25-18(30)15-8-14-17(20(22,23)24)27-28(3)19(14)32-15/h4-8H,9H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSIVWMMKGDXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC(=CC=C2)F)C)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N~5~-{1-[(3-FLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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